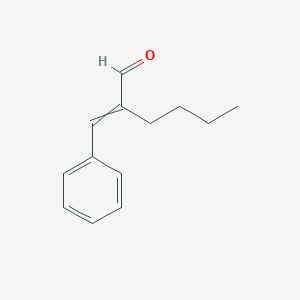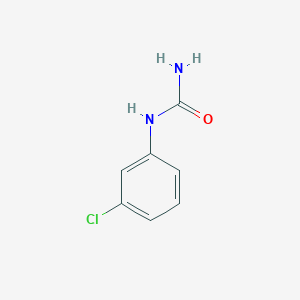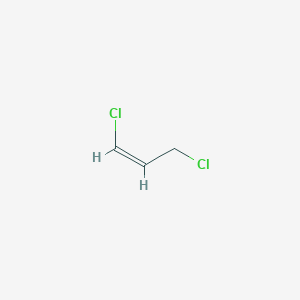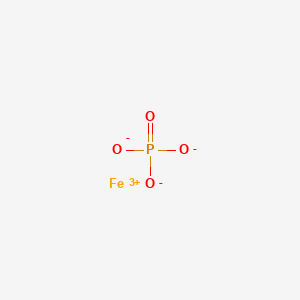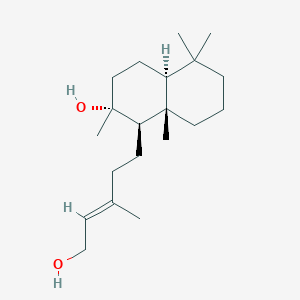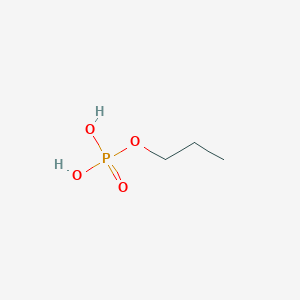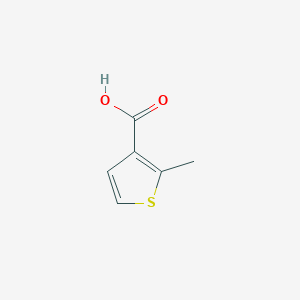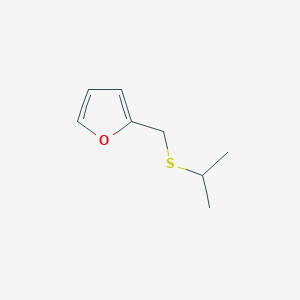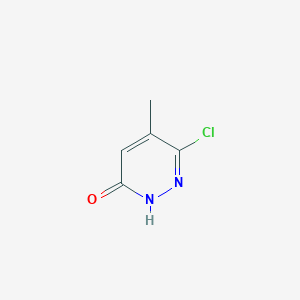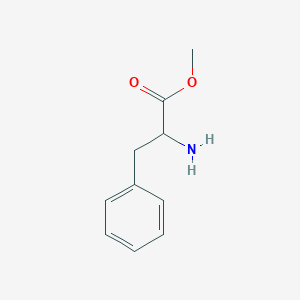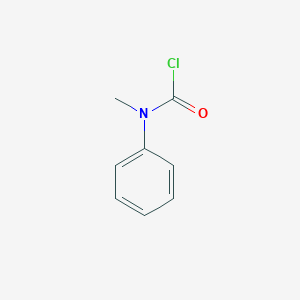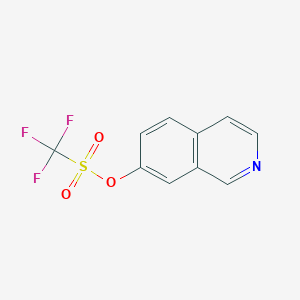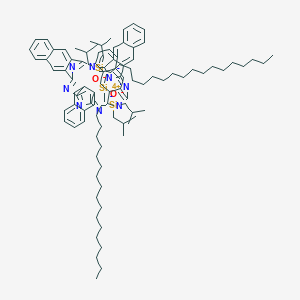
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a chemical compound that belongs to the class of phthalocyanine dyes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging.
Mécanisme D'action
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine works by binding to specific biological molecules and emitting fluorescence when excited by a light source. The mechanism of action depends on the specific application of the compound. In optical imaging, the compound is used as a contrast agent that emits fluorescence when excited by light. In biosensors, the compound is used to bind to specific biological molecules and produce a signal that can be detected and quantified.
Effets Biochimiques Et Physiologiques
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been shown to have low toxicity and good biocompatibility. It does not cause any significant biochemical or physiological effects when used in low concentrations. However, at high concentrations, it may cause cytotoxicity and affect cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments. It is highly fluorescent, which makes it a useful contrast agent for optical imaging techniques. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its high cost and complex synthesis method. It also requires specialized equipment and expertise to use effectively.
Orientations Futures
There are several future directions for the use of Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine in scientific research. One potential application is in the development of biosensors for the detection of various diseases. Another potential application is in the development of new imaging techniques for the detection of cancer and other diseases. Additionally, the compound may have potential applications in drug delivery and photodynamic therapy.
Conclusion:
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules and has several advantages for lab experiments. However, it also has some limitations, such as its high cost and complex synthesis method. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The first step involves the synthesis of the intermediate compound, which is then further reacted with other reagents to produce the final product. The purity and yield of the final product depend on the quality of the starting materials and the conditions of the reaction.
Applications De Recherche Scientifique
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It has been used as a contrast agent for optical imaging techniques such as fluorescence microscopy and confocal microscopy. It has also been used in the development of biosensors for the detection of various diseases.
Propriétés
Numéro CAS |
133063-13-5 |
|---|---|
Nom du produit |
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine |
Formule moléculaire |
C100H134N8O2Si3 |
Poids moléculaire |
1564.4 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4 |
Clé InChI |
CTZCIINFSBLHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Autres numéros CAS |
133063-13-5 |
Synonymes |
is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine iso-BOSiNc isoBOSINC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



